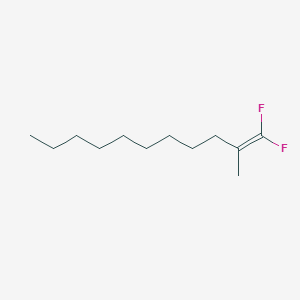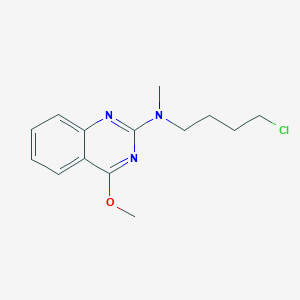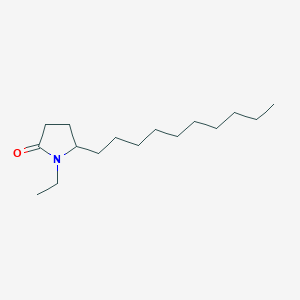
4-(Propoxymethylidene)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propoxymethylidene)cyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are hydrocarbons that contain a ring of carbon atoms with one or more double bonds. This compound is characterized by a cyclohexene ring with a propoxymethylidene substituent at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxymethylidene)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the dehydration of alcohols using an acid catalyst. For instance, the dehydration of 4-methylcyclohexanol using phosphoric acid can yield 4-methylcyclohexene
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
化学反応の分析
Types of Reactions
4-(Propoxymethylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions where the propoxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexenes.
科学的研究の応用
4-(Propoxymethylidene)cyclohex-1-ene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-(Propoxymethylidene)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For instance, similar cyclohexene derivatives have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, thereby suppressing the production of proinflammatory cytokines . This suggests potential anti-inflammatory properties.
類似化合物との比較
Similar Compounds
Cyclohexene: A simple cycloalkene with a single double bond.
4-Methylcyclohexene: A cyclohexene derivative with a methyl group at the 4-position.
1-Methyl-4-(1-methylethylidene)cyclohexene: Another cyclohexene derivative with a different substituent pattern.
Uniqueness
4-(Propoxymethylidene)cyclohex-1-ene is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
| 79915-78-9 | |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
4-(propoxymethylidene)cyclohexene |
InChI |
InChI=1S/C10H16O/c1-2-8-11-9-10-6-4-3-5-7-10/h3-4,9H,2,5-8H2,1H3 |
InChIキー |
BJPGJVWXZVIBRJ-UHFFFAOYSA-N |
正規SMILES |
CCCOC=C1CCC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)



![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
